Cas no 111491-97-5 (benzyl 2-oxopropylcarbamate)

Benzyl 2-oxopropylcarbamate is a carbamate derivative with applications in organic synthesis and pharmaceutical research. Its structure features a benzyl-protected carbamate group and a reactive 2-oxopropyl moiety, making it a versatile intermediate for the preparation of more complex molecules. The compound is particularly useful in peptide chemistry and medicinal chemistry, where it can serve as a building block for the introduction of functionalized side chains or protective groups. Its stability under standard conditions and well-defined reactivity profile enhance its utility in controlled synthetic transformations. The product is typically characterized by high purity, ensuring reproducibility in research and industrial applications.
benzyl 2-oxopropylcarbamate structure
benzyl 2-oxopropylcarbamate structure
Product Name:benzyl 2-oxopropylcarbamate
CAS No:111491-97-5
MF:C11H13NO3
MW:207.225823163986
CID:2108514
PubChem ID:22747857
Update Time:2025-06-29

benzyl 2-oxopropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl 2-oxopropylcarbamate
    • Cbz-Gly-OH
    • (2-oxopropyl)carbamic acid benzyl ester
    • .1-benzyloxycarbonylamino-2-propanone
    • .benzyl (2-oxopropyl)carbamate
    • .benzyl 2-oxopropylcarbamate
    • .Z-ClyCH3
    • GVRXLHLFAABVLJ-UHFFFAOYSA-N
    • Phenylmethyl N-(2-oxopropyl)carbamate
    • 1-benzyloxycarbonylamino-2-propanone
    • 111491-97-5
    • benzyl N-(2-oxopropyl)carbamate
    • NS00071941
    • UAZ6B2TP7B
    • 3d62
    • EN300-4414277
    • (Phenylmethyl) N-(2-oxidanylidenepropyl)carbamate
    • SCHEMBL4462583
    • DB07293
    • Q27096519
    • Carbamic acid, N-(2-oxopropyl)-, phenylmethyl ester
    • DA-20864
    • Benzyl (2-Oxopropyl)carbamate
    • G81545
    • Inchi: 1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
    • InChI Key: GVRXLHLFAABVLJ-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)=O)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 207.09000
  • Monoisotopic Mass: 207.08954328Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • PSA: 55.40000
  • LogP: 1.89270

benzyl 2-oxopropylcarbamate Pricemore >>

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benzyl 2-oxopropylcarbamate Related Literature

Additional information on benzyl 2-oxopropylcarbamate

Benzyl 2-oxopropylcarbamate (CAS No. 111491-97-5): An Overview and Recent Research Insights

Benzyl 2-oxopropylcarbamate (CAS No. 111491-97-5) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and medicinal chemistry. This compound, also known as benzyl acetoacetate carbamate, is a derivative of acetoacetate and benzyl alcohol, characterized by its unique structural features that make it an important intermediate in various chemical reactions.

The molecular formula of benzyl 2-oxopropylcarbamate is C10H11NO4, and its molecular weight is approximately 209.20 g/mol. The compound exhibits excellent solubility in common organic solvents such as ethanol, methanol, and dichloromethane, making it suitable for a wide range of synthetic processes. Its stability under standard laboratory conditions further enhances its utility in research and industrial settings.

In recent years, the interest in benzyl 2-oxopropylcarbamate has grown significantly due to its potential applications in the development of novel pharmaceuticals. One of the key areas of research has been its use as a building block in the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of benzyl 2-oxopropylcarbamate in the synthesis of a series of compounds with potent anti-inflammatory properties. These compounds showed promising activity in inhibiting the production of pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases.

Another notable application of benzyl 2-oxopropylcarbamate is in the field of drug delivery systems. Researchers at the University of California, San Francisco, have explored the use of this compound as a prodrug moiety to enhance the bioavailability and pharmacokinetic properties of certain drugs. By attaching benzyl 2-oxopropylcarbamate to drug molecules, they were able to improve their solubility and stability, leading to enhanced therapeutic efficacy.

The structural versatility of benzyl 2-oxopropylcarbamate also makes it an attractive candidate for use in combinatorial chemistry. In a recent study published in Organic Letters, scientists demonstrated the utility of this compound in high-throughput screening methods for identifying new lead compounds. The ability to rapidly synthesize and screen large libraries of derivatives has accelerated the discovery process for potential therapeutic agents.

In addition to its applications in pharmaceutical research, benzyl 2-oxopropylcarbamate has shown promise in other areas such as materials science and environmental chemistry. For example, researchers at the University of Cambridge have investigated its use as a precursor for synthesizing functional polymers with unique properties. These polymers have potential applications in areas such as drug delivery, tissue engineering, and environmental remediation.

The safety profile of benzyl 2-oxopropylcarbamate is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity when handled under appropriate conditions. However, it is important to follow standard safety protocols during handling and storage to ensure worker safety and environmental protection.

In conclusion, benzyl 2-oxopropylcarbamate (CAS No. 111491-97-5) is a valuable compound with diverse applications in organic synthesis, pharmaceutical research, and materials science. Its unique structural features and versatile reactivity make it an important intermediate in various chemical processes. Ongoing research continues to uncover new applications and potential benefits, further solidifying its importance in the scientific community.

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